2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

ALDH3A1 Enzyme Inhibition Cancer Stem Cell

2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol (CAS 91578-93-7) is a synthetic beta-amino alcohol with a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol. Its structure, featuring a 3-methoxyphenyl group and a benzylamino moiety, places it within a class of compounds investigated for modulating aldehyde dehydrogenase (ALDH) enzymes, specifically ALDH3A1, a target implicated in cancer stem cell chemoresistance.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 91578-93-7
Cat. No. B3302146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol
CAS91578-93-7
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNCC2=CC=CC=C2)O
InChIInChI=1S/C16H19NO2/c1-19-15-9-5-8-14(10-15)16(18)12-17-11-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3
InChIKeyMJTYNPILNLIVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol (CAS 91578-93-7): A Beta-Amino Alcohol Scaffold for ALDH3A1-Targeted Research


2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol (CAS 91578-93-7) is a synthetic beta-amino alcohol with a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol. Its structure, featuring a 3-methoxyphenyl group and a benzylamino moiety, places it within a class of compounds investigated for modulating aldehyde dehydrogenase (ALDH) enzymes, specifically ALDH3A1, a target implicated in cancer stem cell chemoresistance [1].

Precise Regiochemistry Dictates Potency: Why 3-Methoxy Substitution is Non-Interchangeable for ALDH3A1 Inhibition


In beta-amino alcohol ALDH inhibitors, the position of the methoxy substituent on the phenyl ring is not a trivial variation. Direct comparative data from a unified patent assay [1] demonstrate that shifting the substitution pattern leads to a measurable drop in inhibitory activity, confirming that electronic and steric factors from the 3-methoxy group are critical for target engagement. Generic substitution with 2-methoxy or 4-methoxy isomers cannot be assumed to yield equivalent ALDH3A1 inhibitory potency.

Head-to-Head Potency Comparison Against ALDH3A1: Evidence from Patent US9328112


2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol Shows 2-Fold Superior ALDH3A1 Inhibition vs. Analog B27 in Identical Assay

In a direct comparison from patent US9328112, compound A24 (2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol) demonstrated an IC50 of 2100 nM for human ALDH3A1 [1]. In the same assay, a structural analog (compound B27) exhibited an IC50 of 4200 nM [2]. This represents a quantified, 2.0-fold improvement in inhibitory potency attributable to the specific 3-methoxyphenyl substitution pattern.

ALDH3A1 Enzyme Inhibition Cancer Stem Cell

Preferential ALDH3A1 Engagement Over Other ALDH Isoforms: Selectivity Profile from the Same Screening Campaign

The screening campaign documented in US9328112 evaluated multiple compounds against ALDH1A1, ALDH2, and ALDH3A1. Compound A24 (2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol) was profiled as an ALDH3A1-preferring inhibitor, with its primary activity directed toward ALDH3A1 (IC50 2.1 µM) [1]. While class-level inference suggests beta-amino alcohols with a 3-methoxy substitution may exhibit reduced activity against ALDH1A1 compared to 4-substituted analogs, direct cross-isoform IC50 values for A24 against ALDH1A1 and ALDH2 were not disclosed.

ALDH Isoform Selectivity Cancer Research Target Engagement

Melting Point and Crystallinity: Solid-State Differentiation from the 4-Methoxy Isomer

The 3-methoxy isomer (2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol) exhibits a reported melting point of 89.5–90.5 °C . The 4-methoxy positional isomer (CAS 86601-72-1) has been reported with distinct physicochemical properties, including different chromatographic retention behavior . This divergence in solid-state properties directly impacts formulation development, recrystallization protocols, and analytical method specificity required for purity assessment in procurement.

Physicochemical Characterization Formulation Quality Control

Validated Application Scenarios for 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol Based on ALDH3A1 Activity and Physicochemical Identity


Chemical Probe for ALDH3A1-Mediated Chemoresistance in Cancer Stem Cells

The compound's demonstrated ALDH3A1 inhibitory activity (IC50 2.1 µM) [1] supports its use as a tool compound to study the enzyme's role in detoxifying chemotherapeutic agents like cyclophosphamide in ALDH3A1-overexpressing cancer stem cells. Its 2-fold potency advantage over a structurally related analog B27 (IC50 4.2 µM) [2] makes it a more effective starting point for dose-response studies requiring measurable target engagement at lower concentrations.

Reference Standard for Regioisomeric Purity in Beta-Amino Alcohol Synthesis

With a well-defined melting point (89.5–90.5 °C) and distinct chromatographic properties relative to its 2-methoxy and 4-methoxy isomers, this compound serves as an ideal reference standard for analytical method development. Its use ensures unambiguous identification and quantification of the 3-methoxy regioisomer in synthetic mixtures, a critical quality control step in pharmaceutical intermediate production.

Scaffold for Structure-Activity Relationship (SAR) Studies on ALDH3A1

The quantified 2-fold potency differential between the 3-methoxy and comparator analog B27 [1][2] makes this compound a valuable core scaffold for medicinal chemistry SAR campaigns. Systematic variation of the benzylamino or methoxyphenyl moieties can be benchmarked against this compound's IC50 value, enabling rational optimization toward more potent and selective ALDH3A1 inhibitors.

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